N-Methyl-2,4-dioxoimidazolidine-1-carboxamide
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Overview
Description
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C₅H₇N₃O₃ It is a derivative of imidazolidine, featuring a carboxamide group and two oxo groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide typically involves the reaction of hydantoins with organic isocyanates. One common method is the reaction of hydantoin with methyl isocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,4-dioxoimidazolidine-1-carboxylic acid, while reduction can produce N-Methyl-2,4-diaminoimidazolidine-1-carboxamide.
Scientific Research Applications
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-Carbamoylhydantoins: These compounds share a similar core structure and undergo similar chemical reactions.
Indole 2 and 3-carboxamides: These derivatives also feature a carboxamide group and exhibit enzyme inhibitory properties.
Uniqueness
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both oxo and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-Methyl-2,4-dioxoimidazolidine-1-carboxamide, commonly known as iprodione, is a dicarboximide fungicide with significant biological activity. This compound has been extensively studied for its effects on various biological systems, particularly in the context of agricultural applications and its impact on human health and the environment.
Iprodione has the chemical formula C₁₃H₁₃Cl₂N₃O₃ and a molecular weight of approximately 330.17 g/mol. It is characterized by its ability to produce reactive oxygen species (ROS), leading to oxidative stress in biological organisms .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ |
Molecular Weight | 330.17 g/mol |
Melting Point | 130-134 °C |
Boiling Point | 481.1 ± 55 °C |
Density | 1.5 ± 0.1 g/cm³ |
Iprodione acts primarily by inhibiting mitochondrial respiration and disrupting cellular metabolism in fungi, which leads to cell death. The compound interferes with the production of ATP, ultimately causing energy depletion in fungal cells . Additionally, iprodione has been shown to inhibit cell-cell adhesion mechanisms by interacting with integrins, which play a crucial role in cellular signaling and attachment .
Antifungal Properties
Iprodione is widely used for controlling fungal pathogens such as Botrytis cinerea and Sclerotinia species in crops. Its effectiveness against these pathogens is attributed to its ability to disrupt fungal cell wall integrity and metabolic processes .
Toxicological Studies
Research indicates that iprodione exhibits varying degrees of toxicity across different species. For instance, studies have shown that it can induce oxidative damage in aquatic organisms, such as rainbow trout hepatocytes, leading to increased mortality rates under certain exposure conditions . Furthermore, chronic toxicity studies in rats revealed no treatment-related tumors; however, the potential for carcinogenic effects remains a subject of investigation .
Case Studies
- Fungal Control in Vineyards : A study conducted on the effectiveness of iprodione against Botrytis cinerea demonstrated significant reductions in disease incidence when applied as part of an integrated pest management strategy. The study highlighted the importance of timing and application methods to maximize efficacy while minimizing environmental impact .
- Aquatic Toxicity Assessment : In a toxicological assessment involving primary cultured rainbow trout hepatocytes, iprodione exposure resulted in elevated levels of oxidative stress markers, indicating potential risks to aquatic ecosystems when used extensively in agriculture .
Research Findings
Recent research has focused on understanding the molecular mechanisms underlying iprodione's antifungal activity and its environmental impact. Notable findings include:
- Oxidative Stress Induction : Iprodione has been shown to induce oxidative stress through ROS generation, affecting both target pathogens and non-target organisms .
- Proteomic Analysis : Comparative proteomic studies have identified differentially expressed proteins involved in metabolic pathways related to iprodione degradation by microbial strains, providing insights into bioremediation strategies .
Properties
Molecular Formula |
C5H7N3O3 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N-methyl-2,4-dioxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c1-6-4(10)8-2-3(9)7-5(8)11/h2H2,1H3,(H,6,10)(H,7,9,11) |
InChI Key |
KLZBZKGKUFNWKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CC(=O)NC1=O |
Origin of Product |
United States |
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